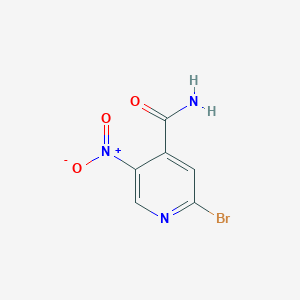
2-Bromo-5-nitroisonicotinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Bromo-5-nitroisonicotinamide is an organic compound with the molecular formula C6H4BrN3O3 It is a derivative of isonicotinamide, characterized by the presence of bromine and nitro functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-nitroisonicotinamide typically involves the bromination and nitration of isonicotinamide. One common method starts with 2-amino-5-bromopyridine as the initial material. The process involves the use of glacial acetic acid as a solvent and peracetic acid as an adjuvant. The reaction mixture undergoes distillation, washing, alkali cleaning, filtration, drying, and recrystallization to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield, minimal equipment corrosion, and safety. Recycling of acetic acid is also considered to reduce environmental pollution and save costs .
Analyse Des Réactions Chimiques
Types of Reactions: 2-Bromo-5-nitroisonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles under appropriate conditions.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common.
Common Reagents and Conditions:
Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.
Reduction: Catalysts like palladium on carbon (Pd/C) with hydrogen gas.
Oxidation: Strong oxidizing agents like potassium permanganate.
Major Products Formed:
Substitution: Products depend on the nucleophile used, such as 2-substituted-5-nitroisonicotinamides.
Reduction: 2-Bromo-5-aminoisonicotinamide.
Oxidation: Various oxidized derivatives depending on the reaction conditions.
Applications De Recherche Scientifique
2-Bromo-5-nitroisonicotinamide has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mécanisme D'action
The mechanism of action of 2-Bromo-5-nitroisonicotinamide involves its interaction with specific molecular targets. The nitro group can undergo reduction within biological systems, leading to the formation of reactive intermediates that can interact with cellular components. These interactions can result in the inhibition of enzyme activity or disruption of cellular processes .
Comparaison Avec Des Composés Similaires
- 2-Bromo-5-nitroaniline
- 2-Bromo-5-nitropyridine
- 2-Bromo-5-nitrobenzamide
Comparison: 2-Bromo-5-nitroisonicotinamide is unique due to its isonicotinamide backbone, which imparts distinct chemical properties compared to other similar compounds. The presence of both bromine and nitro groups makes it a versatile intermediate for various chemical reactions, setting it apart from other brominated or nitrated derivatives .
Propriétés
Formule moléculaire |
C6H4BrN3O3 |
|---|---|
Poids moléculaire |
246.02 g/mol |
Nom IUPAC |
2-bromo-5-nitropyridine-4-carboxamide |
InChI |
InChI=1S/C6H4BrN3O3/c7-5-1-3(6(8)11)4(2-9-5)10(12)13/h1-2H,(H2,8,11) |
Clé InChI |
QSRFEBVPTADIGY-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=CN=C1Br)[N+](=O)[O-])C(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


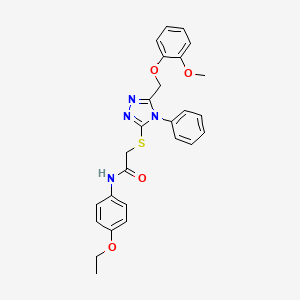
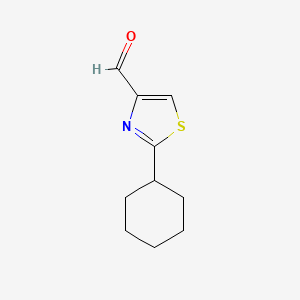
![(S)-N2,N6-Dipropyl-4,5,6,7-tetrahydrobenzo[d]thiazole-2,6-diamine dihydrochloride](/img/structure/B11772419.png)
![1-(Piperidin-3-yl)-4,5,6,7-tetrahydro-1H-benzo[d][1,2,3]triazole](/img/structure/B11772426.png)
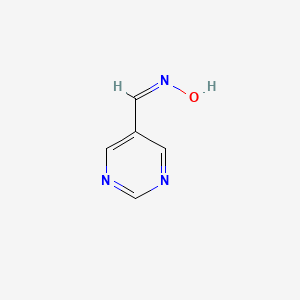
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridine dihydrobromide](/img/structure/B11772443.png)
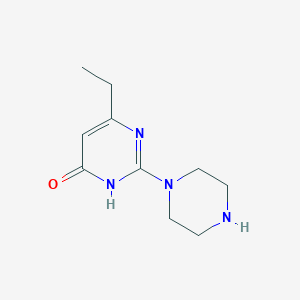
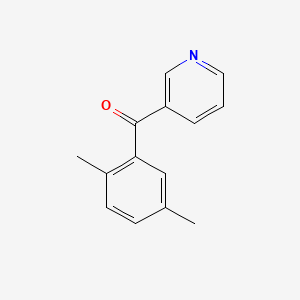
![2-(4-aminophenyl)-1H-benzo[d]imidazol-4-amine](/img/structure/B11772462.png)
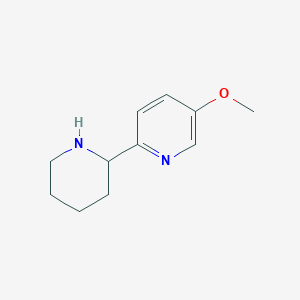
![3-Chloro-2-(methylsulfonyl)pyrido[2,3-b]pyrazine](/img/structure/B11772470.png)
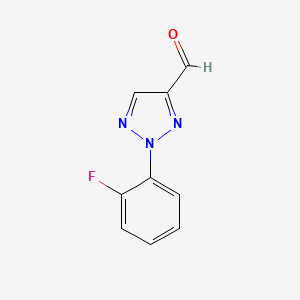
![2-Ethylbutyl 4-(6-bromobenzo[d][1,3]dioxol-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B11772473.png)
![Pyrrolo[1,2-a]pyrazine-1-carboxylicacid, octahydro-, (1S,8aS)-](/img/structure/B11772479.png)
